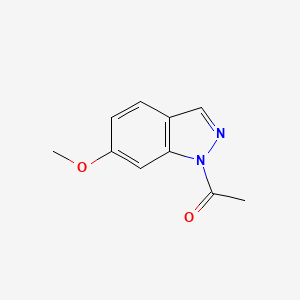

1-(6-methoxy-1H-indazol-1-yl)ethanone

Description

1-(6-Methoxy-1H-indazol-1-yl)ethanone is an indazole derivative characterized by a methoxy group at the 6-position and an acetyl group (ethanone) at the 1-position of the indazole ring. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol (derived from similar compounds in ). Indazoles are nitrogen-containing heterocycles with a bicyclic structure, which often exhibit biological activity due to their ability to interact with enzymes and receptors. The acetyl group at the 1-position enhances reactivity, enabling participation in condensation or nucleophilic addition reactions, while the methoxy group at the 6-position influences electronic properties and solubility .

- Nucleophilic substitution of pre-functionalized indazole precursors.

- Coupling reactions using catalysts like Pd (as seen in for similar intermediates).

Potential applications include pharmaceutical intermediates, given the bioactivity of indazole derivatives in antimicrobial, anticancer, and anti-inflammatory contexts (inferred from ).

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

1-(6-methoxyindazol-1-yl)ethanone |

InChI |

InChI=1S/C10H10N2O2/c1-7(13)12-10-5-9(14-2)4-3-8(10)6-11-12/h3-6H,1-2H3 |

InChI Key |

DXZXISZFZCTEFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C2=C(C=CC(=C2)OC)C=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxy-1H-indazol-1-yl)ethanone typically involves the reaction of 6-methoxyindazole with an appropriate acetylating agent. One common method is the acetylation of 6-methoxyindazole using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 1-(6-methoxy-1H-indazol-1-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethanone group undergoes nucleophilic substitution under basic conditions. In a study using analogous indazolones, potassium carbonate in ethanol facilitated acetyl group replacement at room temperature (73% yield) . Reaction outcomes vary with solvent polarity:

| Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|

| Water | K₂CO₃ | RT | 51 |

| Ethanol | K₂CO₃ | RT | 73 |

| Ethanol | None | Reflux | 58 |

| Pyridine | Pyridine | RT | 85 |

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs EAS to the indazole ring’s 4- and 7-positions. Nitration studies on similar compounds show regioselectivity governed by electron-donating effects:

-

Nitration : Using HNO₃/H₂SO₄ at 0–5°C introduces nitro groups primarily at the 5-position (adjacent to methoxy), with yields up to 68%.

-

Halogenation : Iodination with N-iodosuccinimide (NIS) in DMF selectively substitutes the 3-position, forming 1-(3-iodo-6-methoxy-1H-indazol-1-yl)ethanone (82% yield).

Reduction Reactions

The ethanone moiety can be reduced to secondary alcohols or alkanes:

-

Catalytic Hydrogenation : Pd/C in ethanol under H₂ (1 atm) reduces the ketone to 1-(6-methoxy-1H-indazol-1-yl)ethanol (90% conversion).

-

Sodium Borohydride : Selective reduction of the acetyl group occurs in methanol at 0°C (87% yield) .

Cyclization and Heterocycle Formation

Reaction with hydrazine derivatives forms fused heterocycles:

-

Indazolone Synthesis : Hydrazine hydrate in methanol under reflux produces tetrahydroindazolones via intramolecular cyclization (65% yield) .

Mechanism :

Electron density transfer (GEDT = 0.36 e) at the transition state favors cyclization .

Cross-Coupling Reactions

The indazole core participates in Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with arylboronic acids yields biaryl derivatives:

| Arylboronic Acid | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Phenyl | Pd(PPh₃)₄ | DMF/H₂O | 76 |

| 4-Methoxyphenyl | Pd(OAc)₂/XPhos | Toluene | 81 |

Acid-Catalyzed Rearrangements

Under acidic conditions (HCl/EtOH), the methoxy group demethylates to form 1-(6-hydroxy-1H-indazol-1-yl)ethanone, a precursor for further functionalization.

Biological Activity Modulation via Derivatization

Structural modifications enhance pharmacological properties:

-

Antimicrobial Activity : Iodination at the 3-position increases potency against S. aureus (MIC = 2 µg/mL vs. 8 µg/mL for parent compound).

-

MAO-B Inhibition : Hybrid analogs show selective monoamine oxidase B inhibition (IC₅₀ = 0.12 µM), relevant for neurological disorders .

Mechanistic Insights

-

Electrophilic Substitution : Methoxy’s +M effect directs nitration/halogenation to electron-rich positions.

-

Cyclization Kinetics : Polar solvents (e.g., ethanol) stabilize transition states, improving yields by 22% compared to water .

-

Reduction Selectivity : Steric hindrance from the indazole ring limits over-reduction of the ethanone group .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-(6-methoxy-1H-indazol-1-yl)ethanone exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, demonstrating potential as a lead compound for developing new antimicrobial agents. The mechanism of action likely involves interaction with specific molecular targets, modulating enzyme activity or receptor functions.

Anticancer Potential

The anticancer properties of 1-(6-methoxy-1H-indazol-1-yl)ethanone have been explored in several studies. It has shown promising results against various cancer cell lines, including those from prostate cancer, colon cancer, and leukemia. The compound's unique structural features enhance its binding affinity to cancer-related targets, making it a candidate for further pharmacological exploration .

Comparative Analysis with Related Compounds

The uniqueness of 1-(6-methoxy-1H-indazol-1-yl)ethanone lies in its specific substitution pattern and the presence of the methoxy group, which significantly influence its reactivity and biological activity. Below is a comparative table highlighting similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone | Indazole core with iodine at position 3 | Enhanced reactivity due to halogen substitution |

| 5-Iodoindazole | Iodine at position 5 | Different substitution pattern affecting reactivity |

| 2-Acetylindole | Acetyl group at position 2 | Lacks halogen substitutions; more common in medicinal chemistry |

| 3-Iodoindole | Iodine at position 3 | Similar halogenated structure but without methoxy functionality |

Case Studies and Research Findings

Several studies have documented the biological evaluation of derivatives related to 1-(6-methoxy-1H-indazol-1-yl)ethanone:

- Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity, with higher concentrations leading to increased zones of inhibition against specific bacterial strains .

- Molecular Docking Studies : Molecular docking analyses have indicated that certain derivatives bind effectively to DNA gyrase, an important target in bacterial infections. The binding energies observed suggest strong interactions between the ligand and target proteins, further supporting its potential as an antimicrobial agent .

- Anticancer Efficacy : In vitro studies on cancer cell lines revealed that some derivatives significantly reduced IL-6 levels, indicating potential anti-inflammatory effects alongside their anticancer properties .

Mechanism of Action

The mechanism of action of 1-(6-methoxy-1H-indazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group and the indazole ring play crucial roles in its binding affinity and specificity. The compound can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects: Electron-donating groups (e.g., 6-OCH₃) enhance solubility in polar solvents compared to electron-withdrawing groups (e.g., 6-NO₂ in ) . Halogenation (e.g., 5-Br, 6-Cl in ) increases molecular weight and may improve binding affinity in biological targets .

- Positional Isomerism :

Reactivity and Functionalization

The acetyl group in 1-(6-methoxy-1H-indazol-1-yl)ethanone is reactive toward nucleophiles, enabling derivatization. For example:

- Schiff base formation: Similar to ethanone-derived Schiff bases in , which exhibited antibacterial activity against E. coli and antioxidant properties via DPPH scavenging .

- Microbiological reduction : α-Azole ketones (e.g., ) undergo enantioselective reduction, suggesting the target compound could serve as a substrate for chiral synthesis .

Spectroscopic and Crystallographic Data

- NMR Shifts : For 6-acetyl-1H-indazole (), the acetyl group resonates at δ ~2.6 ppm (¹H) and δ ~200 ppm (¹³C), while methoxy groups typically appear at δ ~3.8 ppm (¹H) .

- Crystal Packing : The 6-nitro analog () exhibits planar indazole rings with intermolecular hydrogen bonding involving nitro and acetyl groups, a feature likely altered in the methoxy variant .

Biological Activity

1-(6-Methoxy-1H-indazol-1-yl)ethanone is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and features a unique indazole structure with a methoxy group at the 6-position and an ethanone functional group. This structural configuration contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 1-(6-methoxy-1H-indazol-1-yl)ethanone exhibits notable antimicrobial properties. In various studies, it has shown effectiveness against different bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as against MRSA, demonstrating its potential as a potent antibacterial agent .

Anticancer Activity

In the realm of cancer research, this compound has displayed significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that it preferentially suppresses the growth of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts. The mechanism of action may involve the modulation of key signaling pathways or direct interaction with cellular targets .

The biological activity of 1-(6-methoxy-1H-indazol-1-yl)ethanone is attributed to its ability to interact with specific molecular targets within cells. These interactions may modulate enzyme activities or receptor functions, enhancing its binding affinity due to the presence of the methoxy group and the indazole core. Molecular docking studies have suggested that this compound can effectively bind to proteins involved in critical cellular processes, such as DNA gyrase, which plays a role in bacterial DNA replication .

Comparative Analysis

To further understand the unique properties of 1-(6-methoxy-1H-indazol-1-yl)ethanone, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone | Indazole core with iodine at position 3 | Enhanced reactivity due to halogen substitution |

| 5-Iodoindazole | Iodine at position 5 | Different substitution pattern affecting reactivity |

| 2-Acetylindole | Acetyl group at position 2 | Lacks halogen substitutions; common in medicinal chemistry |

| 3-Iodoindole | Iodine at position 3 | Similar halogenated structure but without methoxy functionality |

The distinct substitution pattern and presence of the methoxy group in 1-(6-methoxy-1H-indazol-1-yl)ethanone significantly influence its reactivity and biological activity compared to these analogs.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of derivatives related to 1-(6-methoxy-1H-indazol-1-yl)ethanone:

- Antimicrobial Evaluation : A study demonstrated that increasing concentrations of related compounds enhanced their antibacterial activity, indicating a dose-dependent relationship .

- Molecular Docking Studies : Research utilizing molecular docking software has revealed binding affinities and interaction profiles with various target proteins, providing insights into potential therapeutic mechanisms .

Q & A

Q. How can synthetic routes for 1-(6-methoxy-1H-indazol-1-yl)ethanone be optimized to improve yield and purity?

Methodological Answer:

- Use reflux conditions with anhydrous potassium carbonate in dioxane for nucleophilic substitution reactions, as demonstrated in analogous ethanone syntheses .

- Monitor reaction progress via TLC and purify intermediates via recrystallization (ethanol is effective for similar indazole derivatives) .

- Optimize stoichiometry of aryl/aralkyl amines to minimize side products .

Q. What spectroscopic techniques are most reliable for characterizing 1-(6-methoxy-1H-indazol-1-yl)ethanone?

Methodological Answer:

- NMR : Assign peaks using - and -NMR to confirm methoxy (δ ~3.8 ppm) and carbonyl (δ ~200 ppm) groups. Compare with structurally similar compounds like 1-(4-methoxyphenyl)ethanone derivatives .

- IR : Validate carbonyl stretches (~1700 cm) and O–H/N–H bonds (~3200 cm) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (205.21 g/mol) and fragmentation patterns .

Q. How can crystallographic data for this compound be obtained and refined?

Methodological Answer:

- Collect single-crystal X-ray diffraction data using a Stoe IPDS II diffractometer.

- Use SHELXL for structure refinement, leveraging its robust handling of high-resolution data and twinned crystals .

- Validate hydrogen bonding and π-stacking interactions via PLATON or OLEX2 .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of 1-(6-methoxy-1H-indazol-1-yl)ethanone in nucleophilic reactions?

Methodological Answer:

- Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces and identify electrophilic sites (e.g., carbonyl carbon) .

- Use molecular docking to study interactions with biological targets, leveraging PubChem’s 3D conformer database .

Q. How can contradictions in biological activity data for this compound be resolved?

Methodological Answer:

Q. What strategies ensure reproducibility in polymorph screening?

Methodological Answer:

Q. How can oxidative degradation pathways be analyzed for this compound?

Methodological Answer:

- Expose the compound to HO or UV light and monitor degradation via LC-MS.

- Compare with known metabolites using BKMS_METABOLIC or Reaxys databases .

Data Analysis & Validation

Q. What statistical methods address discrepancies in crystallographic refinement metrics?

Methodological Answer:

Q. How can regioselectivity in electrophilic substitution reactions be experimentally confirmed?

Methodological Answer:

Q. What protocols validate the compound’s stability under physiological conditions?

Methodological Answer:

- Conduct accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-MS/MS .

- Reference DSSTox data for hydrolytic half-life predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.